3-Phenyl-1,4-diazepan-2-one

Vue d'ensemble

Description

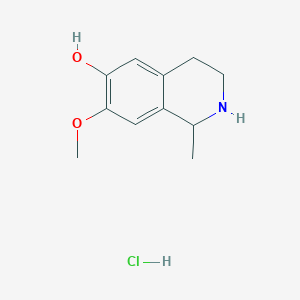

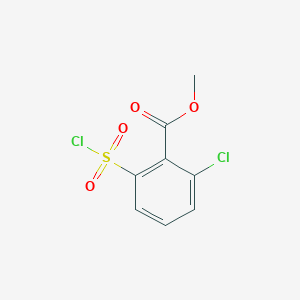

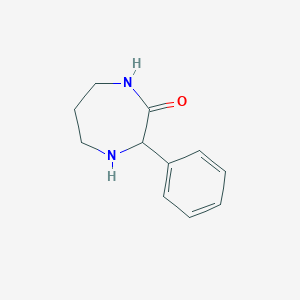

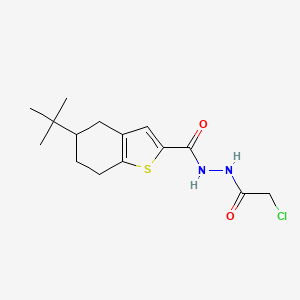

“3-Phenyl-1,4-diazepan-2-one” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as 1,4-diazepines, which are two nitrogen-containing seven-membered heterocyclic compounds .

Synthesis Analysis

The synthesis of 1,4-diazepines, including “3-Phenyl-1,4-diazepan-2-one”, has been a subject of interest for many researchers due to their medicinal importance . One method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .Molecular Structure Analysis

The molecular structure of “3-Phenyl-1,4-diazepan-2-one” consists of a seven-membered ring containing two nitrogen atoms, with a phenyl group attached . The exact structure can be determined using techniques such as FT-IR, 1H-NMR, 13C-NMR, and MASS spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Phenyl-1,4-diazepan-2-one” include a melting point of 153.0-154.0 °C, a predicted boiling point of 406.7±45.0 °C, a predicted density of 1.075±0.06 g/cm3, and a predicted pKa of 15.49±0.40 .Applications De Recherche Scientifique

Medicinal Chemistry

1,4-Benzodiazepines and their derivatives, including “3-Phenyl-1,4-diazepan-2-one”, are widely used in medicinal chemistry . They have been used for several indications, including traditional and new ones .

Organic Synthesis

These compounds are also important in organic synthesis . The synthesis of their derivatives and their mechanism of action are widely known nowadays .

Pharmacokinetics

1,4-Benzodiazepines have unique pharmacokinetic properties, which make them suitable for various applications . Their chemical structure and pharmacokinetic properties classify them into different categories .

Dependence and Tolerance

One of the main problems with benzodiazepines is dependence and tolerance . Many times, this is led by misuse of the patient, wrong prescriptions, or extended treatments . A withdrawal program is proposed that includes the important factors or criteria to success, with a slow and gradual reduction of these drugs, avoiding relapse or severe adverse effects .

New Therapeutic Uses

New lines of research related to benzodiazepines are taken into account, which not only include the new therapeutic uses but also the adverse effects in short and long term .

Nonbenzodiazepine Drugs

The new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines are also analyzed .

Orientations Futures

The future directions in the research of “3-Phenyl-1,4-diazepan-2-one” and related compounds could involve the development of improved and scalable methods for their synthesis . Additionally, further exploration of their biological activities could lead to potential use in the pharmaceutical industries .

Mécanisme D'action

Target of Action

3-Phenyl-1,4-diazepan-2-one is a derivative of the 1,4-benzodiazepine class of drugs . The primary targets of benzodiazepines are the gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to hyperpolarization of neurons, making them less likely to fire. This results in an overall decrease in neuronal excitability .

Mode of Action

Benzodiazepines, including 3-Phenyl-1,4-diazepan-2-one, enhance the effect of GABA at the GABA_A receptor . They bind to a specific site on the GABA_A receptor, distinct from the GABA binding site, and increase the frequency of chloride channel opening events. This enhances the inhibitory effect of GABA, leading to increased hyperpolarization and decreased neuronal excitability .

Biochemical Pathways

The enhanced GABAergic inhibition leads to widespread effects on various biochemical pathways in the brain. This includes decreased activity in excitatory pathways, such as those involving glutamate, the primary excitatory neurotransmitter in the brain . The overall effect is a decrease in neuronal excitability and firing throughout the brain .

Pharmacokinetics

The action of benzodiazepines is further prolonged by the long half-life of their active metabolites . The ADME (Absorption, Distribution, Metabolism, Excretion) properties of benzodiazepines impact their bioavailability and duration of action .

Result of Action

The overall result of the action of 3-Phenyl-1,4-diazepan-2-one, like other benzodiazepines, is a decrease in anxiety, sedation, muscle relaxation, and anticonvulsant effects . These effects are due to the decreased neuronal excitability caused by enhanced GABAergic inhibition .

Action Environment

The action, efficacy, and stability of 3-Phenyl-1,4-diazepan-2-one, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors (such as polymorphisms in the GABA_A receptor or drug-metabolizing enzymes) .

Propriétés

IUPAC Name |

3-phenyl-1,4-diazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10(12-7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIVYPGTYVOAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(=O)NC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,4-diazepan-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)

![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)

![3-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B3387268.png)